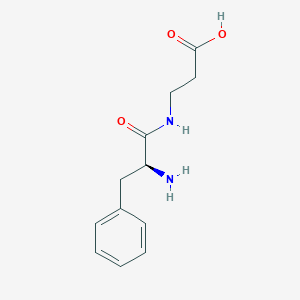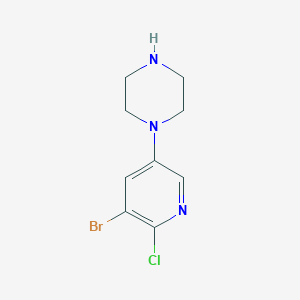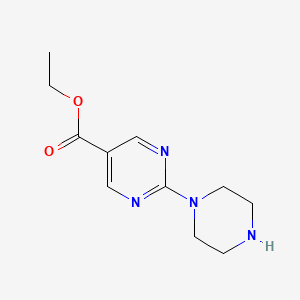
5-nitro-1H-isochromen-1-one
Overview
Description
5-nitro-1H-isochromen-1-one is a heterocyclic compound that contains a fused isochromene ring and a nitro group in its structure. It is also known by its molecular formula C9H5NO4 .
Synthesis Analysis
The synthesis of isochromen-1-ones has been explored in various studies. Another study proposed an intramolecular annulation strategy for constructing heterocycloalkenyl atropisomers (1H)-isochromen-1-imines by organocatalysis .Molecular Structure Analysis
The molecular structure of 5-nitro-1H-isochromen-1-one consists of a fused isochromene ring and a nitro group . The average mass of this compound is 191.140 Da .Scientific Research Applications
Synthesis of Biologically Active Compounds
5-nitro-1H-isochromen-1-one: serves as a functional substrate in the synthesis of various biologically active compounds. Its structure is a core component in natural products and pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties .
Drug Design and Pharmacological Applications
This compound exhibits a broad range of pharmacological activities, including anti-inflammatory, anti-allergic, and anti-microbial effects. It’s used in drug design for pharmacologically relevant derivatives, especially in the development of new therapeutic agents .
Anti-Cancer Research
Due to its structural similarity to compounds with known anticancer properties, 5-nitro-1H-isochromen-1-one is utilized in cancer research. It’s involved in the synthesis of analogs and derivatives that are tested for their efficacy against various cancer cell lines .
Antimicrobial Activity
The compound has been evaluated for its potential in treating bacterial infections. Its derivatives are studied for their ability to inhibit the growth of harmful bacteria, making it valuable in the search for new antibiotics .
Anti-Oxidant Studies
Researchers have explored the antioxidant capabilities of 5-nitro-1H-isochromen-1-one . Its role in preventing oxidative stress makes it a candidate for inclusion in treatments for diseases caused by free radicals .
Enzyme Inhibition
The compound is also investigated for its enzyme inhibitory properties. This application is crucial in the development of drugs that target specific enzymes related to diseases .
Material Science Applications
Synthetic Chemistry Methodologies
Finally, it’s used in synthetic chemistry as an intermediate for the preparation of complex molecular structures. Its versatility in chemical reactions makes it a valuable tool for chemists developing new synthetic routes .
Mechanism of Action
Target of Action
It is known that isochromen-1-ones, a class of compounds to which 5-nitro-1h-isochromen-1-one belongs, have been reported to exhibit a broad range of pharmacological activities . These activities include anti-inflammatory , anti-allergic, anti-microbial , anti-fungal , cytotoxic , immunomodulatory , enzyme inhibitory , anti-cancer, and anti-oxidant effects.
Mode of Action
It is known that isochromen-1-ones have been rationalized to possess anti-oxidant and anti-platelet activities . This suggests that they may interact with their targets to inhibit oxidative processes and platelet aggregation .
Biochemical Pathways
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may affect pathways related to oxidative stress.
Result of Action
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
properties
IUPAC Name |
5-nitroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWNAAVPRMMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434118 | |
| Record name | 5-nitro-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-isochromen-1-one | |
CAS RN |
77747-69-4 | |
| Record name | 5-nitro-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
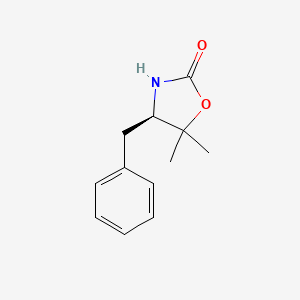

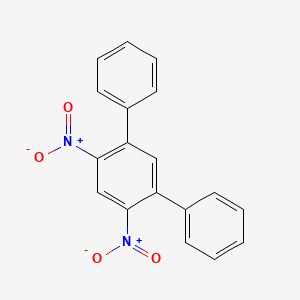
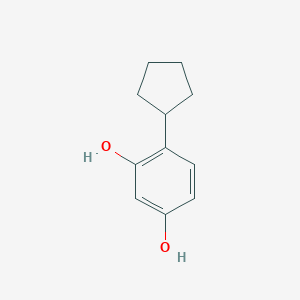
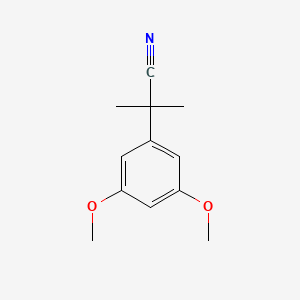
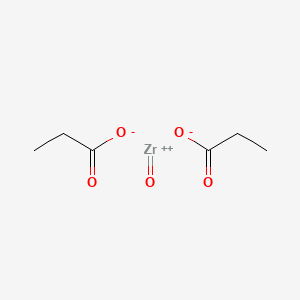
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)

